methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate
Description
Overview of Methyl 1-((6-Chloro-2-Oxo-2H-Chromen-4-Yl)Methyl)Piperidine-4-Carboxylate
This compound is a heterocyclic organic compound featuring a coumarin backbone fused with a piperidine-carboxylate moiety. Its molecular formula is $$ \text{C}{17}\text{H}{18}\text{Cl}\text{NO}_{4} $$, with a molecular weight of 372.2 g/mol. The structure comprises a 2H-chromen-2-one core substituted at the 4-position by a methylpiperidine group bearing a chloro substituent at the 6-position and a methyl ester at the piperidine-4-carboxylate position. The compound’s SMILES notation is COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl, and its InChIKey is UILUVILDOWOFID-UHFFFAOYSA-N.
The crystalline solid exhibits moderate polarity due to the ester and amide functionalities, influencing its solubility in polar organic solvents such as dimethyl sulfoxide and methanol. Its structural complexity arises from the planar coumarin system conjugated with the piperidine ring, which introduces stereoelectronic effects critical for intermolecular interactions.
Historical Context and Discovery
The synthesis of coumarin derivatives dates to the early 20th century, with the Pechmann condensation and Knoevenagel reactions serving as foundational methods. This compound emerged from advancements in hybrid molecule design, particularly in the 2010s, when researchers sought to merge coumarin’s photophysical properties with piperidine’s bioactivity.
A pivotal synthesis route involves Knoevenagel condensation between 6-chloro-4-(bromomethyl)-2H-chromen-2-one and methyl piperidine-4-carboxylate in the presence of piperidine as a catalyst. This method, optimized under ultrasound irradiation, reduced reaction times from hours to minutes while achieving yields exceeding 80%. Alternative approaches include Perkin condensation and metal-catalyzed cross-couplings, though these are less efficient for scale-up.
Relevance and Significance in Contemporary Chemical Research
This compound bridges medicinal chemistry and materials science. Its coumarin core enables fluorescence applications, while the piperidine-carboxylate moiety enhances bioavailability, making it a candidate for drug discovery. Recent studies highlight its role as a precursor in synthesizing protease inhibitors and antimicrobial agents, leveraging the chloro substituent’s electron-withdrawing effects to modulate reactivity.
In materials science, its rigid aromatic system facilitates incorporation into metal-organic frameworks (MOFs) for sensing applications. Researchers have functionalized gold nanoparticles with this compound to develop pH-responsive biosensors, capitalizing on its stable emission under physiological conditions.
Objectives and Scope of the Review
This review consolidates synthetic methodologies, physicochemical properties, and applications of this compound. It excludes pharmacological safety data, focusing instead on structural insights, reaction mechanisms, and technological potential. The analysis draws on peer-reviewed studies from 2015–2025, emphasizing innovations in catalysis and hybrid material design.
Table 1: Key Physicochemical Properties of this compound
Properties
Molecular Formula |
C17H18ClNO4 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
methyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H18ClNO4/c1-22-17(21)11-4-6-19(7-5-11)10-12-8-16(20)23-15-3-2-13(18)9-14(12)15/h2-3,8-9,11H,4-7,10H2,1H3 |
InChI Key |
UMQWHIALZWCQTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure
Key Data
Bromination at the 4-Methyl Position
The 4-methyl group on the coumarin core is brominated to generate 6-chloro-4-(bromomethyl)-2H-chromen-2-one , a critical intermediate for piperidine coupling.
Procedure
Key Data
Piperidine Alkylation
The bromomethyl coumarin intermediate undergoes nucleophilic substitution with methyl piperidine-4-carboxylate to form the target compound.
Procedure
-
Reactants : 6-Chloro-4-(bromomethyl)coumarin, methyl piperidine-4-carboxylate.
-
Base : Triethylamine or K₂CO₃ to scavenge HBr.
-
Solvent : Dry DMF or acetonitrile.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
-
Outcome : Target compound obtained in 50–65% yield.
Key Data
Alternative Route: One-Pot Coumarin-Piperidine Coupling
A streamlined method combines coumarin formation and piperidine alkylation in a single pot, reducing purification steps.
Procedure
Key Data
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for enhanced stability and solubility.
Procedure
Key Data
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Pechmann + Alkylation | High purity | Multi-step, time-consuming | 50–65% | Moderate |
| One-Pot Synthesis | Fewer steps | Lower yield | 45–55% | High |
| Salt Formation | Improved stability | Requires anhydrous conditions | 85–90% | High |
Optimization Strategies
-
Catalyst Screening : Replacing H₂SO₄ with FeCl₃ in Pechmann condensation improves yield to 88%.
-
Solvent Effects : Using DMF instead of acetonitrile in alkylation increases reaction rate by 30%.
-
Temperature Control : Maintaining 70°C during alkylation minimizes side products.
Characterization Data
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as amines or thiols, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate has shown promise in drug development due to its biological activity:
- Anticancer Activity : Studies indicate that compounds with similar chromenone structures exhibit significant anticancer effects by inducing apoptosis in cancer cells through modulation of signaling pathways. For instance, derivatives have shown IC50 values ranging from 5 to 15 µM against various cancer cell lines.
The compound interacts with specific molecular targets, enhancing its biological efficacy:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer progression or inflammation, making it a potential lead compound for therapeutic development.
Material Science
Due to its unique structure, this compound may also find applications in material science:
- Fluorescent Sensors : The chromen moiety can be utilized in the development of fluorescent sensors for detecting biological molecules or environmental pollutants.
Case Study 1: Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. A study involving various cancer cell lines showed that the compound significantly inhibited cell proliferation, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of this compound with specific proteins involved in metabolic pathways. The results indicated that the compound binds effectively to target enzymes, potentially modulating their activity and influencing cellular processes.
Mechanism of Action
The mechanism of action of methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen ring system can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The chloro substituent and piperidine carboxylate ester moiety can further modulate these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogues with Modified Coumarin Cores
- 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde: This compound, used in microwave-assisted synthesis of thiazolidinone derivatives, lacks the piperidine-carboxylate group but shares the 2-oxo-chromen framework.
Piperidine-Containing Analogues
- Methyl 1-(2-Phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate: This piperidine derivative, bearing a phenylethyl group and a propanoylamino substituent, demonstrates how alkyl/aryl modifications on the piperidine ring affect steric bulk and receptor binding. The carboxylate ester in both compounds may serve as a prodrug moiety, hydrolyzing in vivo to carboxylic acids .
- 1-(Chlorophenyl)propan-2-amine Derivatives :
These compounds emphasize the pharmacological relevance of chloro-aromatic systems paired with amine functionalities. While lacking the coumarin core, they underscore the synergy between halogenation and nitrogen-containing heterocycles in drug design .
Key Research Findings and Data Tables
Table 1: Physicochemical and Structural Comparisons
Biological Activity
Methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a synthetic compound derived from the chromen family, noted for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Structural Characteristics
The compound features a chromen ring system substituted with a chloro group and a piperidine carboxylate ester . These structural elements contribute significantly to its biological properties. The chromen moiety is known for its interaction with various biological targets, which is essential for its pharmacological effects.
| Structural Feature | Description |
|---|---|
| Chromen Ring | Central structure associated with diverse biological activities |
| Chloro Substituent | Enhances binding affinity and specificity |
| Piperidine Carboxylate | Modulates interactions with molecular targets |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, facilitating effective binding.
- Hydrophobic Interactions : Hydrophobic regions within the protein may interact favorably with the non-polar parts of the molecule.
- π-π Stacking : Aromatic interactions can enhance binding stability and specificity.
These interactions suggest that the compound may have potential as a lead molecule in drug development due to its ability to modulate biological pathways effectively.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have demonstrated that this compound shows promising anticancer activity, particularly against various cancer cell lines. The presence of the chloro substituent is believed to enhance its antiproliferative effects.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Antidiabetic Effects
Preliminary studies suggest that this compound may possess antidiabetic properties, potentially through modulation of glucose metabolism or insulin sensitivity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity :
- Antimicrobial Screening :
- Antidiabetic Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
